

# Spectroscopic Profile of 2-Aminobutan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminobutan-1-ol**, a key chiral building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Here, we present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-aminobutan-1-ol**.

### $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of (S)-(+)-**2-aminobutan-1-ol** was recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH(NH <sub>2</sub> )-	~2.73	m	-
-CH <sub>2</sub> OH	3.57, 3.28	m	J = -10.6, 3.9, 7.5
-CH <sub>2</sub> CH <sub>3</sub>	~1.44, ~1.29	m	-
-CH <sub>2</sub> CH <sub>3</sub>	0.94	t	-

Note: The broad signals for the -OH and -NH<sub>2</sub> protons are often not distinctly observed or may appear over a wide chemical shift range depending on concentration and solvent purity.

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum of **2-aminobutan-1-ol** was obtained in deuterium oxide (D<sub>2</sub>O). The chemical shifts ( $\delta$ ) are reported in ppm.

Assignment	Chemical Shift ( $\delta$ ) in ppm
-CH(NH <sub>2</sub> )	57.0
-CH <sub>2</sub> OH	66.5
-CH <sub>2</sub> CH <sub>3</sub>	25.5
-CH <sub>3</sub>	11.2

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-aminobutan-1-ol** exhibits characteristic absorption bands corresponding to its amine, hydroxyl, and alkyl groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3360-3290	O-H and N-H stretching	Strong, Broad
2960-2870	C-H stretching (alkyl)	Strong
1590	N-H bending (scissoring)	Moderate
1460	C-H bending (alkyl)	Moderate
1060	C-O stretching	Strong
1030	C-N stretching	Moderate

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-aminobutan-1-ol** shows a base peak at  $m/z$  58, resulting from a characteristic  $\alpha$ -cleavage.

$m/z$	Relative Intensity (%)	Proposed Fragment
89	< 1	$[M]^+$ (Molecular Ion)
58	100	$[CH(NH_2)CH_2OH]^+$
41	~30	$[C_3H_5]^+$
30	~15	$[CH_2NH_2]^+$

## Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented spectroscopic data.

### NMR Spectroscopy Protocol

Sample Preparation:

- For  $^1H$  NMR, approximately 5-10 mg of **2-aminobutan-1-ol** was dissolved in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 1% TMS as an internal standard.

- For  $^{13}\text{C}$  NMR, approximately 20-50 mg of the compound was dissolved in ~0.7 mL of deuterium oxide ( $\text{D}_2\text{O}$ ).
- The solution was transferred to a 5 mm NMR tube.

#### Data Acquisition:

- Spectra were acquired on a 400 MHz NMR spectrometer.
- For  $^1\text{H}$  NMR, a standard pulse sequence with a  $30^\circ$  pulse angle and a relaxation delay of 1 second was used. A total of 16 scans were accumulated.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was employed with a  $45^\circ$  pulse angle and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.

## IR Spectroscopy Protocol

#### Sample Preparation:

- A drop of neat **2-aminobutan-1-ol** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

#### Data Acquisition:

- The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty ATR crystal was first collected.
- The sample spectrum was then recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio.

## Mass Spectrometry Protocol

#### Sample Introduction:

- A dilute solution of **2-aminobutan-1-ol** in methanol was introduced into the mass spectrometer via direct injection.

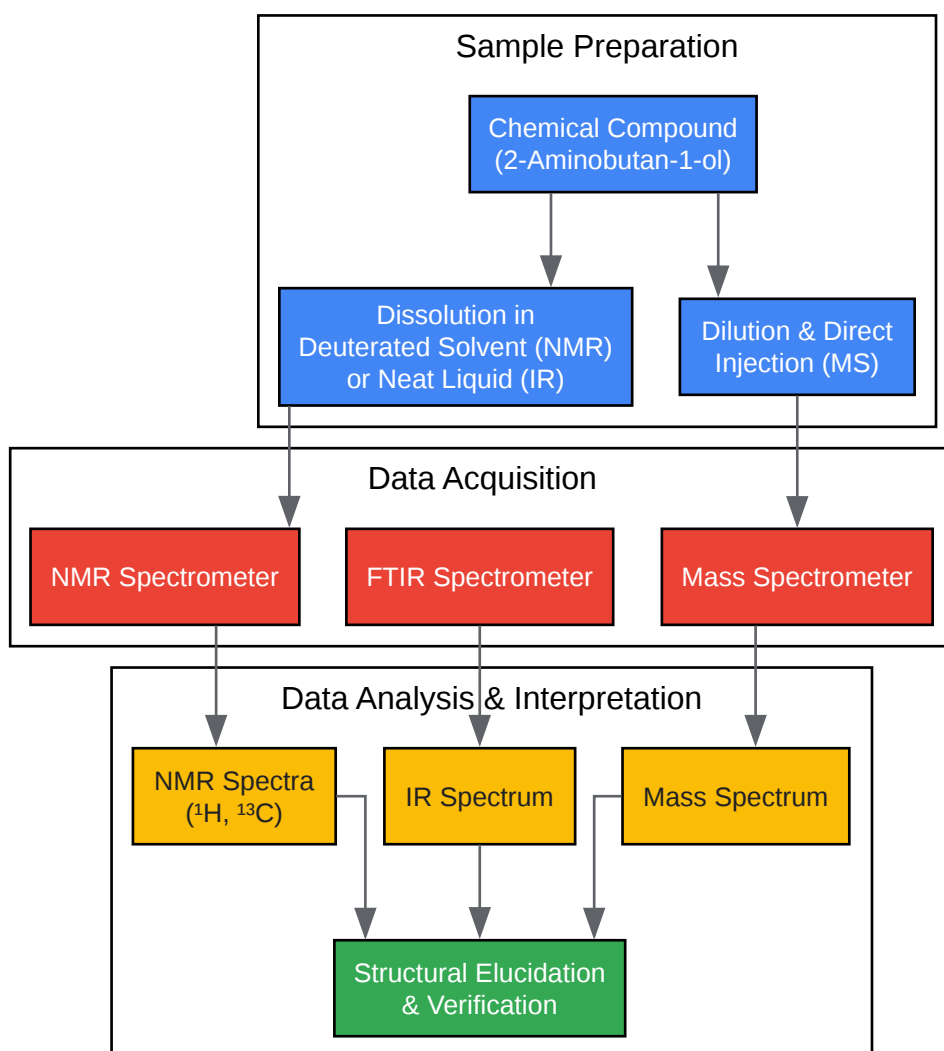
#### Data Acquisition:

- An electron ionization (EI) source was used.
- The electron energy was set to 70 eV.
- The mass spectrum was scanned over a mass-to-charge ( $m/z$ ) range of 10-200.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-aminobutan-1-ol**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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